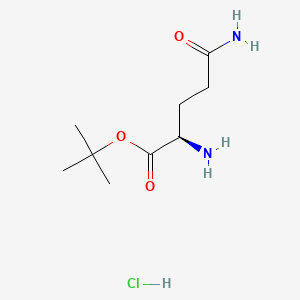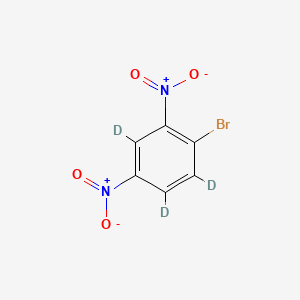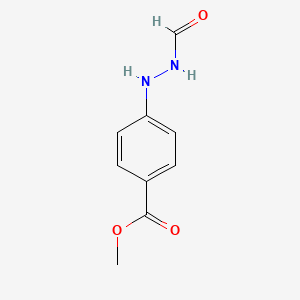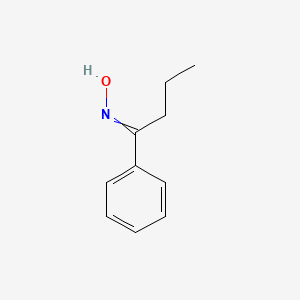
4-(Ethylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Ethylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C6H8N2S . It is a pyrimidine derivative, which is a class of compounds that have been widely studied due to their diverse biological activities and uses in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-(Ethylsulfanyl)pyrimidine”, has been a subject of extensive research. Various methods have been developed, such as the reaction of diacetyl ketene with enaminonitrile , the reaction of acid chlorides with terminal alkynes under Sonogashira conditions , and the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene .Molecular Structure Analysis
The molecular structure of “4-(Ethylsulfanyl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3 . The ethylsulfanyl group is attached to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives, including “4-(Ethylsulfanyl)pyrimidine”, can undergo various chemical reactions. For instance, they can react with CS in the presence of sodium methoxide to give pyrimidinethione derivatives . They can also react with acid chlorides and terminal alkynes under Sonogashira conditions to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines .Physical And Chemical Properties Analysis
“4-(Ethylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C6H8N2S . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved papers.Applications De Recherche Scientifique
Synthesis and Structural Insights
Several studies have focused on the synthesis and structural characterization of 4-(Ethylsulfanyl)pyrimidine derivatives, highlighting their potential in creating compounds with varied biological activities. For instance, Stolarczyk et al. (2021) synthesized a series of 5-hydroxymethylpyrimidines, demonstrating variations in the 4-position to explore their cytotoxic properties against various cell lines. This research underscores the versatility of pyrimidine derivatives in drug development (Stolarczyk et al., 2021).
Biological Applications
The biological evaluation of 4-(Ethylsulfanyl)pyrimidine derivatives has been a subject of interest, particularly in assessing their cytotoxic and antimicrobial activities. Studies like that by Stolarczyk et al. (2021) have found that certain derivatives exhibit moderate anticancer properties and antimicrobial activity, suggesting potential therapeutic applications (Stolarczyk et al., 2021).
Optical and Electronic Properties
Research on the electronic and optical properties of thiopyrimidine derivatives, as explored by Hussain et al. (2020), reveals their significant potential in nonlinear optics (NLO) fields. This study provides a comprehensive analysis comparing DFT/TDDFT and experimental findings, indicating the utility of these compounds in optoelectronic applications (Hussain et al., 2020).
Antifolate Activity
Gangjee et al. (2007) reported on the synthesis of classical and nonclassical antifolates, showcasing the potential of 4-(Ethylsulfanyl)pyrimidine derivatives as dihydrofolate reductase (DHFR) inhibitors. This highlights their importance in the development of new antitumor agents, emphasizing the role of the ethylsulfanyl group in medicinal chemistry (Gangjee et al., 2007).
Antiviral Properties
Original series of pyrimidine derivatives have been identified as having notable antiviral properties, as researched by Munier-Lehmann et al. (2015). This study specifically points to the inhibition of cellular dihydroorotate dehydrogenase (DHODH), underlying the mechanism of action for these compounds' antiviral activity, offering insights into the design of antiviral drugs (Munier-Lehmann et al., 2015).
Mécanisme D'action
Orientations Futures
The development of novel pyrimidine derivatives, including “4-(Ethylsulfanyl)pyrimidine”, continues to be an active area of research due to their diverse biological activities and potential applications in medicinal chemistry . Future research may focus on the design and synthesis of novel pyrimidine analogs with enhanced biological activities and minimal toxicity .
Propriétés
IUPAC Name |
4-ethylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-9-6-3-4-7-5-8-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDXLTRPJKVXLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)
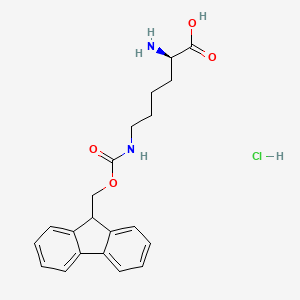
![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

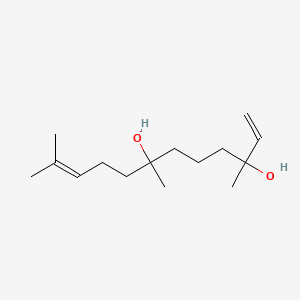

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
